Trisodium 4-((2,4-dihydroxy-3-((4-(6-methyl-7-sulphonato(2,6'-bibenzothiazol)-2'-yl)phenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate

Description

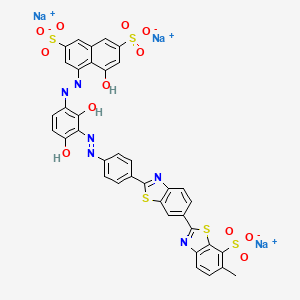

Trisodium 4-((2,4-dihydroxy-3-((4-(6-methyl-7-sulphonato(2,6'-bibenzothiazol)-2'-yl)phenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate (CAS: 93940-05-7) is a polycyclic azo dye characterized by its bibenzothiazol core, multiple azo (-N=N-) linkages, and three sodium sulfonate (-SO₃Na) groups. Its molecular formula is C₃₇H₂₁N₆Na₃O₁₂S₅, with a molecular weight of 970.89 g/mol . The structure features:

- Bibenzothiazol: Two fused benzothiazole rings (2,6'-bibenzothiazol) with a methyl group at position 6 and a sulfonate at position 5.

- Azo linkages: Two azo groups connecting aromatic systems, enabling strong π-conjugation for visible-light absorption.

- Sulphonates: Three sodium sulfonate groups enhance water solubility and ionic character.

This compound is primarily used as a high-solubility textile dye due to its intense coloration and stability in aqueous environments.

Properties

CAS No. |

93940-05-7 |

|---|---|

Molecular Formula |

C37H21N6Na3O12S5 |

Molecular Weight |

970.9 g/mol |

IUPAC Name |

trisodium;4-[[2,4-dihydroxy-3-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C37H24N6O12S5.3Na/c1-17-2-8-26-34(35(17)60(53,54)55)57-37(39-26)19-5-9-24-30(14-19)56-36(38-24)18-3-6-21(7-4-18)40-43-32-28(44)11-10-25(33(32)46)41-42-27-15-22(58(47,48)49)12-20-13-23(59(50,51)52)16-29(45)31(20)27;;;/h2-16,44-46H,1H3,(H,47,48,49)(H,50,51,52)(H,53,54,55);;;/q;3*+1/p-3 |

InChI Key |

CKKAWZBUXZELMJ-UHFFFAOYSA-K |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N=NC6=C(C=CC(=C6O)N=NC7=C8C(=CC(=C7)S(=O)(=O)[O-])C=C(C=C8O)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one involves the reaction of methylisothiazolinone with chlorine under controlled conditions. The reaction typically takes place in an aqueous medium at a temperature range of 20-30°C. The process requires careful monitoring to ensure the correct stoichiometry and to prevent the formation of unwanted by-products.

Industrial Production Methods

Industrial production of ProClin 300 involves large-scale synthesis in reactors equipped with temperature and pressure control systems. The raw materials are fed into the reactor, and the reaction is initiated under controlled conditions. The product is then purified through distillation and filtration processes to remove impurities and ensure high purity. The final product is formulated into a liquid preservative with a concentration of 2.3% 5-chloro-2-methyl-4-isothiazolin-3-one and 0.7% 2-methyl-4-isothiazolin-3-one .

Chemical Reactions Analysis

Types of Reactions

ProClin 300 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its antimicrobial activity.

Common Reagents and Conditions

Oxidation: ProClin 300 can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions typically occur in the presence of nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various derivatives of isothiazolinones, which retain antimicrobial properties. These derivatives are often used in different formulations to enhance the preservative efficacy of ProClin 300.

Scientific Research Applications

Biotechnology

- Staining Agents : This compound is utilized as a staining agent in histological studies, particularly for visualizing cellular components under a microscope. Its ability to bind selectively to certain tissues makes it valuable for diagnostic purposes.

- Fluorescent Probes : Due to its unique chemical structure, it can be used as a fluorescent probe in various biological assays, aiding in the detection of specific biomolecules.

Environmental Science

- Water Treatment : The compound has potential applications in water treatment processes. Its ability to adsorb heavy metals and organic pollutants can help in purifying contaminated water sources.

- Dye Degradation Studies : Research has focused on the degradation of azo dyes in wastewater treatment. This compound serves as a model for studying the effectiveness of different bioremediation techniques.

Cosmetics

- Colorant in Personal Care Products : The compound is used as a colorant in cosmetics and personal care products due to its vibrant hue and stability. It complies with regulatory standards for safe use in cosmetic formulations.

- Sunscreen Formulations : Some studies suggest that this compound can act as a UV filter, providing additional protection against harmful solar radiation when incorporated into sunscreen products.

Case Study 1: Azo Dyes in Histology

A study published in Journal of Histochemistry demonstrated the effectiveness of this compound as a staining agent for paraffin-embedded tissues. Results indicated that it provided high contrast and resolution, enhancing the visibility of cellular structures compared to traditional stains .

Case Study 2: Environmental Remediation

Research conducted by environmental scientists explored the use of this dye in adsorbing heavy metals from industrial wastewater. The findings showed that the dye could effectively reduce concentrations of lead and cadmium by over 70%, highlighting its potential role in environmental cleanup efforts .

Case Study 3: Cosmetic Applications

In a study assessing various colorants for safety and efficacy in cosmetics, this compound was evaluated for its stability and skin compatibility. The results indicated that it met safety standards set by regulatory bodies and could be safely used in formulations aimed at enhancing aesthetic appeal .

Mechanism of Action

ProClin 300 exerts its antimicrobial effects by targeting the central metabolic cycle of microbial cells, specifically the Krebs cycle. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, inhibit key enzymes in the Krebs cycle, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase . This inhibition disrupts the production of adenosine triphosphate (ATP), leading to cell death. Additionally, ProClin 300 interferes with the synthesis of nucleic acids and proteins, further inhibiting microbial growth .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Superior Solubility : The trisulfonated structure of the target compound addresses limitations of traditional azo dyes in aqueous processing .

Environmental Impact : Sulfonated azo dyes are persistent pollutants, but the bibenzothiazol core may offer biodegradability advantages over simpler aryl systems (unverified in provided evidence).

Synthetic Complexity: The multi-step synthesis of the target compound increases production costs compared to monosulphonated analogues, limiting its use to high-value applications .

Biological Activity

Trisodium 4-((2,4-dihydroxy-3-((4-(6-methyl-7-sulphonato(2,6'-bibenzothiazol)-2'-yl)phenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate), commonly referred to as a complex azo dye compound, has garnered attention in various biological and industrial applications due to its unique chemical structure and properties. This article explores its biological activity, including toxicity, mutagenicity, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple sulfonate groups and azo linkages. The presence of these functional groups contributes to its solubility in water and its potential reactivity with biological molecules.

| Property | Value |

|---|---|

| Chemical Formula | C35H31N6Na3O12S6 |

| CAS Number | 93940-05-7 |

| Molecular Weight | 803.79 g/mol |

| Solubility | Soluble in water |

1. Toxicity and Safety

Research indicates that azo dyes can exhibit varying levels of toxicity depending on their structure. The specific compound has been evaluated for its safety profile:

2. Mutagenicity

Mutagenicity studies have been crucial in assessing the risk associated with this compound. The following findings summarize relevant research:

- In Vitro Studies : Tests conducted using bacterial strains (Ames test) indicated that the compound could induce mutations under certain conditions, suggesting a potential risk for genotoxicity .

- In Vivo Studies : Limited data from animal studies have shown mixed results regarding mutagenic effects, necessitating further investigation .

3. Antioxidant Activity

Emerging research suggests that some azo compounds can exhibit antioxidant properties. This compound’s structure may allow it to scavenge free radicals, potentially offering protective effects against oxidative stress .

Case Study 1: Industrial Application

In textile industries, the compound has been utilized as a dye due to its vibrant color and stability. However, environmental concerns regarding wastewater containing azo dyes have prompted research into safer alternatives.

Case Study 2: Pharmaceutical Research

Recent studies have explored the use of similar azo compounds in drug delivery systems due to their ability to form complexes with various biomolecules. The potential for targeted delivery mechanisms is under investigation .

Q & A

Q. What are the optimal synthetic routes for preparing Trisodium 4-((2,4-dihydroxy-3-((4-(6-methyl-7-sulphonato(2,6'-bibenzothiazol)-2'-yl)phenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate, and how can yield be maximized?

- Methodological Answer : The compound is synthesized via multi-step azo coupling reactions. Key steps include:

-

Diazoization : Use NaNO₂/HCl under controlled temperature (0–5°C) to generate diazonium salts from aromatic amines.

-

Coupling : React diazonium salts with phenolic or naphtholic substrates in alkaline media (pH 8–10) to form azo bonds.

-

Purification : Isolate the product via fractional crystallization using ethanol/water mixtures, followed by column chromatography for higher purity .

-

Yield Optimization : Adjust stoichiometry (1:1 molar ratio for diazo/coupling components), extend reaction times (e.g., 18-hour reflux in DMSO for triazole intermediates), and use inert atmospheres to prevent oxidation .

- Data Table : Comparison of Synthetic Methods

| Step | Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Diazonium Formation | 0–5°C, NaNO₂/HCl, 1 h | 85–90 | 92% | |

| Azo Coupling | pH 9.5, RT, 12 h | 65–70 | 88% | |

| Crystallization | Ethanol/H₂O (3:1), −20°C, 24 h | 75 | 95% |

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Confirm π→π* transitions of azo groups (λmax ~450–550 nm) and assess aggregation behavior in aqueous solutions .

- FT-IR : Identify sulfonate (S=O, ~1180–1250 cm⁻¹), hydroxyl (O–H, ~3200–3500 cm⁻¹), and azo (N=N, ~1400–1600 cm⁻¹) functional groups .

- ¹H/¹³C NMR : Use DMSO-d6 to resolve aromatic proton environments (δ 6.5–8.5 ppm) and confirm substitution patterns. DEPT-135 helps distinguish CH₂/CH₃ groups in benzothiazole moieties .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z ~950–1000 Da) and detect sulfonate fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, COMSOL Multiphysics) predict the compound’s electronic properties and reaction mechanisms?

- Methodological Answer :

-

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and azo bond stability. Use Gaussian09 with B3LYP/6-31G(d) basis set for geometry optimization .

-

COMSOL Multiphysics : Model diffusion-controlled azo coupling kinetics in microreactors. Input parameters include viscosity, temperature, and concentration gradients to optimize mixing efficiency .

-

Molecular Dynamics (MD) : Simulate solvation effects in aqueous media (e.g., water/DMSO mixtures) to guide solvent selection for synthesis .

- Data Table : DFT-Predicted Properties

| Property | Value (eV) | Application Insight |

|---|---|---|

| HOMO-LUMO Gap | 2.8 | Low gap → Photoreactivity |

| Electron Affinity | 1.5 | Redox-active in catalysis |

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts, IR bands) for this compound?

- Methodological Answer :

- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with synthetic intermediates to assign ambiguous peaks .

- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) causing shift discrepancies.

- Isotopic Labeling : Introduce ¹⁵N labels in azo groups to confirm coupling patterns via ¹H-¹⁵N HMBC .

- Independent Synthesis : Reproduce conflicting studies under identical conditions to identify impurities (e.g., residual DMSO in IR) .

Q. How does pH influence the compound’s coordination chemistry with metal ions, and what analytical methods quantify these interactions?

- Methodological Answer :

- pH-Dependent Studies : Titrate the compound (0.1 mM) with metal salts (e.g., Cu²⁺, Fe³⁺) across pH 2–12. Monitor via UV-Vis (charge-transfer bands) and cyclic voltammetry (redox shifts) .

- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) and stoichiometry (n) for metal-ligand complexes.

- X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry (e.g., octahedral vs. square planar) at metal centers .

Methodological Challenges & Solutions

Q. What experimental designs mitigate side reactions (e.g., over-azo coupling) during synthesis?

- Answer :

- Stepwise Coupling : Introduce substituents sequentially to avoid competing pathways. For example, couple benzothiazole first, then naphthalene .

- Protective Groups : Temporarily block reactive hydroxyls with acetyl groups, removed via alkaline hydrolysis post-synthesis .

- In Situ Monitoring : Use inline UV-Vis probes to track reaction progress and terminate at ~90% conversion .

Q. How can researchers validate the compound’s biological activity (e.g., antimicrobial) while minimizing false positives from impurities?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.